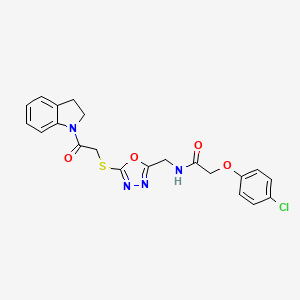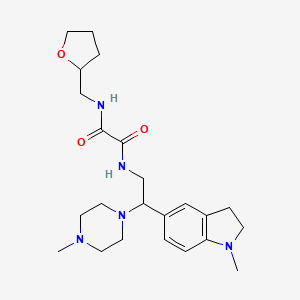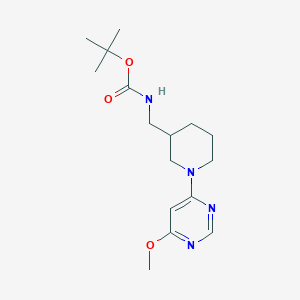
2-(4-chlorophenoxy)-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H19ClN4O4S and its molecular weight is 458.92. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity :
- Derivatives of the compound have demonstrated significant antibacterial activity against both gram-negative and gram-positive bacteria, with some showing marvelous activity comparable to standard antibiotics like ciprofloxacin against specific bacterial strains (Siddiqui et al., 2014).
- Additional derivatives have been synthesized and found to possess significant antibacterial properties, offering potential for development as antibacterial agents (Ramalingam et al., 2019).
Anticonvulsant Evaluation :
- Certain indoline derivatives of the compound have been evaluated for anticonvulsant activities, demonstrating effectiveness in models like the maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures (Nath et al., 2021).
Anti-inflammatory and Anti-thrombotic Properties :
- Studies have reported in-vitro and in-vivo anti-inflammatory activity of certain derivatives, also showing significant roles in enhancing clotting time in vivo, suggesting their potential use in developing anti-inflammatory pharmaceutical products (Basra et al., 2019).
Antimicrobial Evaluation and Hemolytic Activity :
- Various derivatives have been screened for antimicrobial and hemolytic activity, with most found to be active against selected microbial species and demonstrating less toxicity, highlighting their potential for biological applications (Gul et al., 2017).
Anticancer Activity :
- Some derivatives have shown significant anticancer activity against various human cancer cell lines, such as colorectal carcinoma, lung adenocarcinoma, and melanoma. One particular derivative exhibited significant EGFR inhibition, suggesting its potential as a promising EGFR inhibitor for cancer management (Sever et al., 2020).
Antioxidant Properties :
- Certain derivatives have demonstrated considerable antioxidant activity, indicating potential use as antioxidants in various applications (Shehzadi et al., 2018).
Antifungal and Apoptotic Effects :
- Triazole-oxadiazole compounds related to this chemical structure have shown potent antifungal and apoptotic effects against various Candida species, indicating their potential as antifungal agents (Çavuşoğlu et al., 2018).
Nematocidal Activity :
- Novel derivatives containing a thiadiazole amide group have shown good nematocidal activity, making them promising candidates for nematicide development (Liu et al., 2022).
Synthetic Methodology and Characterization :
- The compound's derivatives have been synthesized using various methodologies, with their structures confirmed through techniques like IR, NMR, and mass spectral data, contributing to the field of synthetic chemistry (Karanth et al., 2019).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4S/c22-15-5-7-16(8-6-15)29-12-18(27)23-11-19-24-25-21(30-19)31-13-20(28)26-10-9-14-3-1-2-4-17(14)26/h1-8H,9-13H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICNFGRQOCAEDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)CNC(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-bromophenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2425792.png)
![2-(2-chlorophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone](/img/structure/B2425793.png)


![Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate](/img/structure/B2425799.png)
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2425801.png)


![1-allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea](/img/structure/B2425806.png)

![[4-[(E)-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2425808.png)